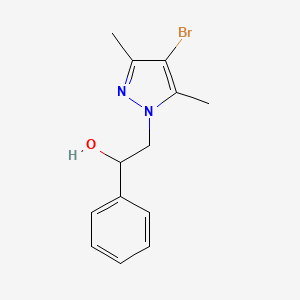![molecular formula C13H23ClN2O B4100417 2-[[4-(Dimethylamino)phenyl]methylamino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B4100417.png)
2-[[4-(Dimethylamino)phenyl]methylamino]-2-methylpropan-1-ol;hydrochloride
Vue d'ensemble
Description
2-[[4-(Dimethylamino)phenyl]methylamino]-2-methylpropan-1-ol;hydrochloride is a chemical compound with a complex structure that includes a dimethylamino group, a phenyl ring, and a methylpropanol backbone. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(Dimethylamino)phenyl]methylamino]-2-methylpropan-1-ol;hydrochloride typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[4-(Dimethylamino)phenyl]methylamino]-2-methylpropan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reduction reactions often use reducing agents like sodium borohydride to convert the compound into its reduced form.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Applications De Recherche Scientifique
2-[[4-(Dimethylamino)phenyl]methylamino]-2-methylpropan-1-ol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other chemical products
Mécanisme D'action
The mechanism of action of 2-[[4-(Dimethylamino)phenyl]methylamino]-2-methylpropan-1-ol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. Specific molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-[(4-Dimethylaminophenyl)-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium chloride
- **4-{bis[4-(dimethylamino)phenyl]methyl}phenol
Uniqueness
2-[[4-(Dimethylamino)phenyl]methylamino]-2-methylpropan-1-ol;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized research applications where other similar compounds may not be as effective.
Propriétés
IUPAC Name |
2-[[4-(dimethylamino)phenyl]methylamino]-2-methylpropan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O.ClH/c1-13(2,10-16)14-9-11-5-7-12(8-6-11)15(3)4;/h5-8,14,16H,9-10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYXHNALAHEZGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CC=C(C=C1)N(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethoxy]-N-benzylbenzenesulfonamide](/img/structure/B4100335.png)
![4-[4-(1-piperidin-1-ylethyl)phenyl]pyridin-2-amine](/img/structure/B4100337.png)
![N-ethyl-N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B4100351.png)

![N-{2-[cyclopentyl(methyl)amino]ethyl}-N-methyl-2-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B4100364.png)
![N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4100366.png)

![N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B4100398.png)
![N-{4-[(4-methylbenzoyl)amino]phenyl}-2-nitrobenzamide](/img/structure/B4100402.png)
![2-(4-chloro-2-methyl-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4100410.png)

![N-[2-chloro-4-(cyclopentyloxy)-5-methoxybenzyl]-1-phenylethanamine hydrochloride](/img/structure/B4100415.png)
![1-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-phenyl-4-piperidinecarbonitrile](/img/structure/B4100421.png)
![1-[4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4100427.png)
